4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

Catalog No.
S3305762
CAS No.
923175-88-6
M.F
C11H14ClNO3S
M. Wt
275.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

CAS Number

923175-88-6

Product Name

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

IUPAC Name

4-(diethylcarbamoyl)benzenesulfonyl chloride

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75

InChI

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)17(12,15)16/h5-8H,3-4H2,1-2H3

InChI Key

AHZIMJYCFKOYAH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl

Solubility

not available

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a benzene ring that also contains a diethylcarbamoyl substituent. Its molecular formula is C₁₁H₁₄ClN₁O₃S, and it has a molecular weight of 275.75 g/mol . This compound is primarily used in biochemical research and synthetic organic chemistry.

. Notably, they can undergo nucleophilic substitution reactions where the sulfonyl chloride group can be replaced by nucleophiles. In the presence of bases like triethylamine, 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride can eliminate hydrogen chloride to form vinyl sulfones, which can further cyclize under certain conditions .

The synthesis of 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of diethylcarbamoyl chloride with benzenesulfonyl chloride under controlled conditions. The general steps include:

  • Formation of Diethylcarbamoyl Chloride: This can be synthesized from diethylamine and thionyl chloride.
  • Reaction with Benzenesulfonyl Chloride: The diethylcarbamoyl chloride is then reacted with benzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere to yield the desired sulfonyl chloride .

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride finds applications in:

  • Biochemical Research: Used for labeling proteins and studying enzyme mechanisms.
  • Synthetic Organic Chemistry: Acts as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Proteomics: Facilitates the analysis of protein structures and functions through selective modification.

Several compounds share structural characteristics with 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-(Dimethylcarbamoyl)benzene-1-sulfonyl chlorideSimilar sulfonyl group; different carbamoyl substituentMore polar due to dimethyl groups
Benzene-1-sulfonyl chlorideLacks carbamoyl groupSimpler structure; widely used in synthesis
4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chlorideContains a cyclopropyl groupUnique ring structure affects reactivity

These comparisons illustrate that while these compounds share functional groups or structural motifs, their specific substituents significantly influence their chemical behavior and applications.

XLogP3

1.3

Dates

Modify: 2023-08-19

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